6-Amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)
6-Amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)
Brand Name:
Vulcanchem
CAS No.:
104872-91-5
VCID:
VC0025979
InChI:
InChI=1S/C74H101N17O18S2.Fe.H3N/c1-32(2)64(72(106)86-46(17-21-61(98)99)68(102)87-47(74(108)109)13-11-12-22-75)90-73(107)65(38(8)92)91-70(104)56(23-41-28-78-31-79-41)88-71(105)57-30-111-40(10)63-35(5)50-24-48-33(3)42(14-19-59(94)95)52(81-48)27-53-43(15-20-60(96)97)34(4)49(82-53)25-54-62(36(6)51(84-54)26-55(63)83-50)39(9)110-29-44(76)67(101)80-37(7)66(100)85-45(69(103)89-57)16-18-58(77)93;;/h24-28,31-32,37-40,44-47,56-57,64-65,92H,11-23,29-30,75-76H2,1-10H3,(H17,77,78,79,80,81,82,83,84,85,86,87,88,89,90,91,93,94,95,96,97,98,99,100,101,102,103,104,105,106,107,108,109);;1H3/q;+2;/p-2
SMILES:
CC1C(=O)NC(C(=O)NC(CSC(C2=C(C3=NC2=CC4=NC(=CC5=C(C(=C([N-]5)C=C6C(=C(C(=C3)[N-]6)C)CCC(=O)O)CCC(=O)O)C)C(=C4C)C(SCC(C(=O)N1)N)C)C)C)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)CCC(=O)N.N.[Fe+2]
Molecular Formula:
C74Fe1H99N17O18S2
Molecular Weight:
1651.7 g/mol
6-Amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)
CAS No.: 104872-91-5
Main Products
VCID: VC0025979
Molecular Formula: C74Fe1H99N17O18S2
Molecular Weight: 1651.7 g/mol
CAS No. | 104872-91-5 |
---|---|
Product Name | 6-Amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+) |
Molecular Formula | C74Fe1H99N17O18S2 |
Molecular Weight | 1651.7 g/mol |
IUPAC Name | 6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+) |
Standard InChI | InChI=1S/C74H101N17O18S2.Fe.H3N/c1-32(2)64(72(106)86-46(17-21-61(98)99)68(102)87-47(74(108)109)13-11-12-22-75)90-73(107)65(38(8)92)91-70(104)56(23-41-28-78-31-79-41)88-71(105)57-30-111-40(10)63-35(5)50-24-48-33(3)42(14-19-59(94)95)52(81-48)27-53-43(15-20-60(96)97)34(4)49(82-53)25-54-62(36(6)51(84-54)26-55(63)83-50)39(9)110-29-44(76)67(101)80-37(7)66(100)85-45(69(103)89-57)16-18-58(77)93;;/h24-28,31-32,37-40,44-47,56-57,64-65,92H,11-23,29-30,75-76H2,1-10H3,(H17,77,78,79,80,81,82,83,84,85,86,87,88,89,90,91,93,94,95,96,97,98,99,100,101,102,103,104,105,106,107,108,109);;1H3/q;+2;/p-2 |
Standard InChIKey | SOIPPMUJPJAVPO-UHFFFAOYSA-L |
SMILES | CC1C(=O)NC(C(=O)NC(CSC(C2=C(C3=NC2=CC4=NC(=CC5=C(C(=C([N-]5)C=C6C(=C(C(=C3)[N-]6)C)CCC(=O)O)CCC(=O)O)C)C(=C4C)C(SCC(C(=O)N1)N)C)C)C)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)CCC(=O)N.N.[Fe+2] |
Canonical SMILES | CC1C(=O)NC(C(=O)NC(CSC(C2=C(C3=NC2=CC4=NC(=CC5=C(C(=C([N-]5)C=C6C(=C(C(=C3)[N-]6)C)CCC(=O)O)CCC(=O)O)C)C(=C4C)C(SCC(C(=O)N1)N)C)C)C)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)CCC(=O)N.N.[Fe+2] |
PubChem Compound | 22836640 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume